

# Application Notes and Protocols: Investigating the ATPase Activity Profile of BMS-986195 (Branebrutinib)

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## Compound of Interest

Compound Name: BMS961

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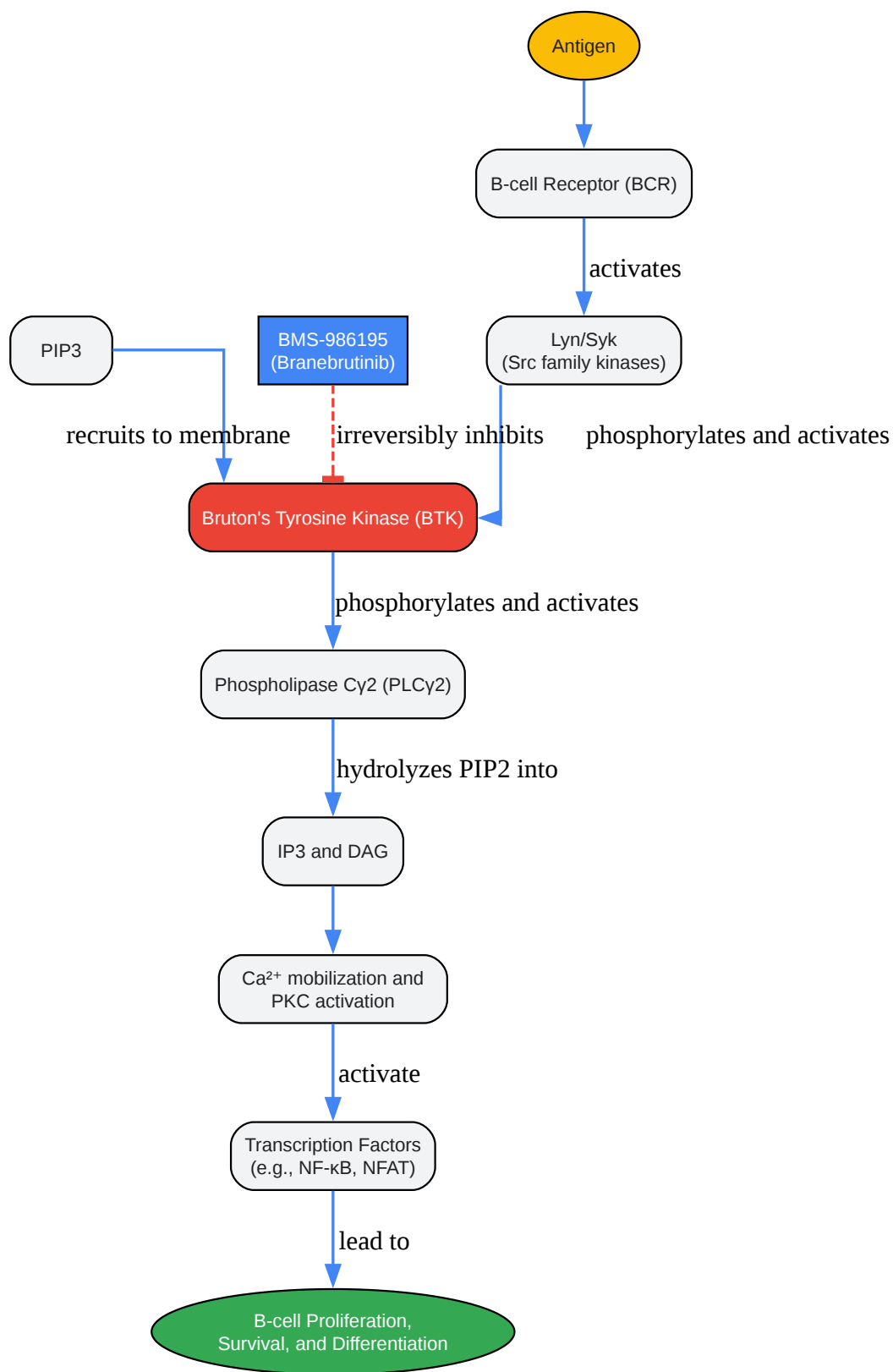
## Introduction

BMS-986195, also known as branebrutinib, is a highly potent and selective, orally available covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and function.[4][5][6] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, BMS-986195 leads to rapid and irreversible inactivation of the kinase.[3][4] This mechanism of action makes it a promising therapeutic agent for autoimmune diseases such as rheumatoid arthritis and lupus.[5][6]

While the primary mechanism of BMS-986195 is the inhibition of BTK's kinase activity (the transfer of phosphate from ATP to a substrate), investigating its effects on ATPase activity can provide valuable insights into its broader pharmacological profile, including potential off-target effects. This document provides detailed protocols and application notes for assessing the impact of BMS-986195 on ATPase activity, with a specific focus on its observed effects on P-glycoprotein (P-gp) and a general protocol for assessing its potential impact on the intrinsic ATPase activity of BTK.

## Signaling Pathway of BTK

Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLC $\gamma$ 2), which ultimately results in calcium mobilization, transcription factor activation, and subsequent B-cell proliferation, differentiation, and survival.



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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986195.

## Data on BMS-986195 and P-glycoprotein (P-gp) ATPase Activity

Recent studies have revealed an interesting off-target effect of BMS-986195. It has been shown to stimulate the ATPase activity of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter that functions as an efflux pump and is often associated with multidrug resistance in cancer cells.[2][7][8] This suggests that BMS-986195 can interact with the substrate-binding pocket of P-gp and modulate its function.

Concentration of BMS-986195 (μM)	ATPase Activity of P-gp (nmol/min/mg protein)	Fold Increase over Basal Activity
0 (Basal)	30.5 ± 2.1	1.0
1	45.2 ± 3.5	1.5
5	88.7 ± 6.2	2.9
10	150.1 ± 11.8	4.9
20	212.3 ± 15.4	7.0

Note: The data presented in this table is representative and synthesized from descriptions in the cited literature for illustrative purposes. Actual experimental results may vary.

## Experimental Protocols

### Protocol 1: P-glycoprotein (P-gp) ATPase Activity Assay

This protocol is designed to measure the effect of BMS-986195 on the ATPase activity of P-gp in isolated membrane vesicles.

Materials:

- P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
- BMS-986195 (Branerutinib)
- ATP (Adenosine 5'-triphosphate)

- Assay Buffer: 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA, 10 mM MgCl<sub>2</sub>
- Phosphate standard solution
- Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)
- Microplate reader

#### Procedure:

- Preparation of BMS-986195 dilutions: Prepare a series of dilutions of BMS-986195 in DMSO. The final concentration of DMSO in the assay should be kept below 1%.
- Reaction setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
- Incubation with inhibitor: Add the diluted BMS-986195 or vehicle control (DMSO) to the wells containing the membrane vesicles. Incubate for 5-10 minutes at 37°C.
- Initiation of reaction: Start the ATPase reaction by adding a final concentration of 5 mM ATP.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the ATPase activity is linear.
- Termination of reaction: Stop the reaction by adding the inorganic phosphate detection reagent.
- Quantification: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
- Data analysis: Calculate the amount of inorganic phosphate released using a standard curve. The ATPase activity is typically expressed as nmol of Pi released per minute per mg of protein.

## Protocol 2: General BTK Intrinsic ATPase Activity Assay

While kinases primarily function to phosphorylate substrates, they possess a basal level of ATPase activity. This protocol provides a general framework to assess the direct effect of BMS-

986195 on the intrinsic ATPase activity of recombinant BTK.

Materials:

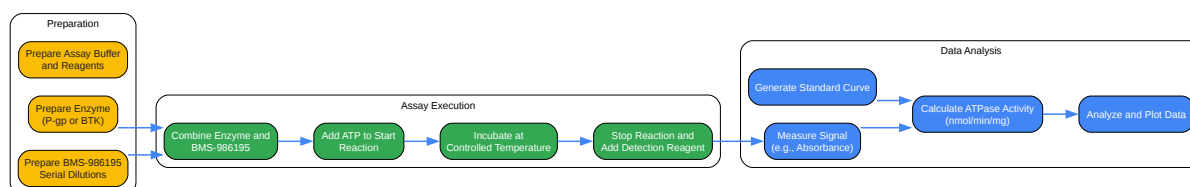
- Recombinant human BTK enzyme
- BMS-986195 (Branebutinib)
- ATP (Adenosine 5'-triphosphate)
- Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 0.015% Brij-35, 4 mM DTT
- ADP detection kit (e.g., Transcreener® ADP<sup>2</sup> Assay)
- Microplate reader compatible with the detection kit

Procedure:

- Inhibitor preparation: Prepare serial dilutions of BMS-986195 in DMSO.
- Enzyme and inhibitor pre-incubation: In a 384-well plate, add the diluted BMS-986195 or vehicle control (DMSO). Add the recombinant BTK enzyme and allow for pre-incubation for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
- Reaction initiation: Initiate the reaction by adding ATP to each well.
- Reaction incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
- Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.
- Data analysis: Determine the concentration of ADP produced from a standard curve. The effect of BMS-986195 on BTK's intrinsic ATPase activity can be determined by comparing the ADP generated in the presence of the inhibitor to the vehicle control.

## Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the effect of a test compound on enzyme ATPase activity.



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Caption: General workflow for an ATPase activity assay.

## Conclusion

BMS-986195 is a potent and selective covalent inhibitor of BTK. While its primary therapeutic action is through the inhibition of BTK's kinase activity, it is also important to characterize its effects on other ATP-dependent processes. The finding that BMS-986195 stimulates the ATPase activity of P-gp highlights a potential for off-target effects and drug-drug interactions that warrant further investigation. The protocols provided herein offer a framework for researchers to explore the ATPase activity profile of BMS-986195 and other small molecule inhibitors, contributing to a more comprehensive understanding of their pharmacological properties.

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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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